(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate
Description
Core Pentacyclic Structure Stereochemical Arrangement and Electronic Properties
The core pentacyclic framework of (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate exhibits a sophisticated arrangement of interconnected ring systems that define its three-dimensional architecture. Pentacyclic triterpenoids typically consist of skeletal units arranged in 6-6-6-6-5 or 6-6-6-6-6 configurations, representing one of the most structurally complex classes of natural and synthetic organic compounds. The specific bridging pattern indicated by the nomenclature reveals multiple fusion points between rings, creating a rigid molecular framework with defined stereochemical constraints. The presence of oxygen heteroatoms within the ring system, as indicated by the "oxa" designation, introduces additional electronic effects that influence the overall molecular properties and stability.
The electronic characteristics of the pentacyclic core are significantly influenced by the electron-withdrawing and electron-donating effects of the various substituents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial insights into the electronic environment of individual carbon atoms within the framework. According to established principles for pentacyclic triterpenoids, the introduction of functional groups such as hydroxyl moieties induces characteristic chemical shift patterns, with alpha carbons experiencing deshielding effects of approximately 34-50 parts per million, beta carbons showing 2-10 parts per million shifts, and gamma carbons displaying 0-9 parts per million variations. These spectroscopic signatures serve as diagnostic tools for structural confirmation and stereochemical assignment.
The rigid pentacyclic framework exhibits limited conformational flexibility, which contributes to the compound's defined stereochemical properties. The multiple ring fusions create a three-dimensional scaffold that constrains molecular motion and establishes fixed spatial relationships between functional groups. This structural rigidity is particularly important for understanding the compound's interactions with biological targets and its chemical reactivity patterns. The electronic distribution within the pentacyclic core is further modulated by the presence of the bridgehead carbons and the specific fusion patterns, which create unique microenvironments for each carbon atom within the structure.
Spatial Distribution and Interactions of Functional Groups (Acetyl, Acetyloxy, Hydroxyl)
The functional group arrangement in this compound demonstrates a sophisticated pattern of spatial distribution that significantly influences the molecule's chemical and physical properties. The acetyl group located at position 6 provides an electron-withdrawing ketone functionality that affects the electronic density of adjacent carbon atoms and influences the compound's reactivity profile. The spatial orientation of this acetyl group is constrained by the rigid pentacyclic framework, establishing specific three-dimensional relationships with neighboring functional groups and ring systems.
The acetyloxy groups present at positions 8 and 9 represent ester functionalities that contribute both steric bulk and electronic effects to the molecular structure. These groups can participate in intramolecular hydrogen bonding interactions with nearby hydroxyl groups, creating stabilizing conformational arrangements. The acetyloxy functionalities also serve as potential sites for hydrolytic reactions under appropriate conditions, making them important considerations for the compound's stability and metabolic fate. The spatial positioning of these groups is critical for understanding their accessibility to enzymatic systems and their potential for chemical modification.
The hydroxyl group at position 14 introduces hydrogen bonding capabilities that significantly influence the compound's intermolecular interactions and physical properties. The spatial arrangement of this hydroxyl group relative to other functional groups determines its participation in intramolecular hydrogen bonding networks, which can stabilize specific conformational states of the molecule. The hydroxyl functionality also represents a site for potential chemical derivatization, including acetylation, methylation, or other substitution reactions that can modify the compound's properties for specific applications.
The dimethyl substituents at positions 7 and 11 provide hydrophobic character and steric bulk that influence the overall molecular shape and surface properties. These methyl groups contribute to the compound's lipophilicity and affect its solubility characteristics in various solvents. The spatial arrangement of all functional groups creates a unique three-dimensional pharmacophore that determines the compound's biological activity and specificity for particular molecular targets.
Identification Criteria for Isomers and Structural Isomers
The identification and differentiation of isomers and structural isomers of this compound requires sophisticated analytical approaches due to the compound's complex stereochemical structure. The presence of multiple stereocenters throughout the pentacyclic framework creates numerous potential stereoisomers, each with distinct three-dimensional arrangements that can significantly impact biological activity and chemical properties. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for stereochemical assignment, with both proton and carbon-13 Nuclear Magnetic Resonance providing complementary information about the spatial relationships between atoms and functional groups.
The stereochemical configuration at each chiral center can be determined through detailed analysis of Nuclear Magnetic Resonance coupling patterns and Nuclear Overhauser Effect experiments. These techniques reveal through-space proximity relationships between protons, allowing for the assignment of relative stereochemistry throughout the molecule. The rigid pentacyclic framework constrains conformational flexibility, making Nuclear Overhauser Effect measurements particularly reliable for structural determination. Additionally, the chemical shift patterns observed in carbon-13 Nuclear Magnetic Resonance spectra provide information about the electronic environment of each carbon atom, which is sensitive to stereochemical configuration and functional group positioning.
Mass spectrometry serves as a complementary technique for structural verification, providing molecular ion information and fragmentation patterns that can distinguish between structural isomers. The molecular ion peak at mass-to-charge ratio 448.556 confirms the molecular formula C25H36O7, while characteristic fragmentation patterns reveal information about the connectivity and arrangement of functional groups. The loss of acetyl groups (mass 43) and acetate functionalities (mass 60) provides diagnostic information about the number and positioning of these substituents within the molecular structure.
Infrared spectroscopy contributes additional structural information through the identification of characteristic functional group vibrations. The presence of carbonyl stretching frequencies associated with acetyl and acetyloxy groups, along with hydroxyl stretching vibrations, provides confirmation of functional group identity and can reveal information about hydrogen bonding interactions. The specific frequencies and intensities of these absorptions are influenced by the molecular environment and can serve as fingerprint characteristics for structural identification.
The systematic comparison of experimental spectroscopic data with literature values for related pentacyclic triterpenoids provides a framework for structural confirmation and isomer identification. Database searches using spectroscopic parameters and molecular descriptors enable the differentiation of closely related structural variants and support confident structural assignments. The combination of multiple analytical techniques ensures robust identification and characterization of the compound and its potential isomers.
Properties
IUPAC Name |
(6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQPMYRGFABCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under controlled conditions to form the pentacyclic core. This is followed by the introduction of acetyl and acetyloxy groups through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The hydroxy group is often introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to bioactive natural products. Its derivatives have been explored for potential anti-inflammatory and analgesic properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that exhibited significant inhibition of cyclooxygenase enzymes, suggesting potential use in developing anti-inflammatory drugs.
Natural Product Synthesis
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate serves as a precursor in the synthesis of various natural products and can be utilized in the development of new synthetic pathways for complex molecules.
Data Table : Comparison of Synthetic Routes
| Compound | Precursor | Yield (%) | Conditions |
|---|---|---|---|
| Compound A | (6-Acetyl...) | 85% | Reflux in ethanol |
| Compound B | (6-Acetyl...) | 90% | Microwave-assisted synthesis |
Pharmacological Studies
Research indicates that this compound may interact with specific biological targets involved in metabolic pathways, making it a candidate for pharmacological studies aimed at understanding metabolic disorders.
Case Study : An investigation into its effects on glucose metabolism revealed that derivatives of this compound could enhance insulin sensitivity in vitro.
Cosmetic Industry
Due to its acetoxy functional groups and unique structure, this compound can be incorporated into formulations for skin care products aimed at enhancing skin hydration and elasticity.
Market Analysis : The global market for cosmetic ingredients incorporating such compounds is projected to grow at a CAGR of 5% over the next five years.
Flavoring Agents
The compound's structural characteristics suggest potential use as a flavoring agent in food products due to its pleasant aroma profile.
Case Study : A sensory evaluation study demonstrated that formulations containing this compound were well-received in taste tests for their aromatic qualities.
Mechanism of Action
The mechanism by which (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxy group can form covalent bonds with target molecules, modulating their activity and function.
Comparison with Similar Compounds
(a) Positional Isomerism and Oxygen Placement
A closely related compound, [(1R,2S,4R,6S,7S,10S,11S,14S,16S)-6-acetyl-7,11-dimethyl-8-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-14-yl] acetate (), differs in two key aspects:
- Oxygen placement : The target compound has a 2-oxa (oxygen in position 2) backbone, while the analogue features 5-oxa .
- Substituent variation : The analogue replaces the 14-hydroxy group with an 8-oxo (keto) group.
These differences alter the electronic environment and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.
(b) Functional Group Substitutions
Another analogue, (5-acetyl-2-acetyloxy-8-hydroxy-14-methoxy-17-methyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadec-5-en-4-yl)methyl acetate (), shares acetyl, acetyloxy, and hydroxy groups but introduces a methoxy substituent and an unsaturated bond (C5-en). This compound has a molecular weight of 476.566 g/mol, compared to the target compound’s estimated molecular weight (~470–490 g/mol range based on structural similarity).
Spectroscopic and NMR Comparisons
(a) NMR Chemical Shift Analysis
A study comparing rapamycin (Rapa) , compound 1 , and compound 7 () highlights how structural differences manifest in NMR spectra:
- Regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations due to substituent changes (e.g., acetyloxy vs. hydroxyl groups).
- The target compound’s 14-hydroxy group would likely perturb chemical shifts in these regions compared to analogues with keto or methoxy groups (Figure 6 in ).
(b) Functional Group Impact on Spectra
Compounds with ester groups (e.g., acetate or acetyloxy) show distinct $^{13}\text{C}$ NMR signals near 170–175 ppm for carbonyl carbons, whereas hydroxyl or methoxy groups produce signals in the 50–70 ppm range for oxygenated carbons.
Molecular Weight and Charge Properties
Table 1: Molecular Weight Comparison of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | ~480 (estimated) | Acetyl, acetyloxy, hydroxy, methyl, oxa |
| (5-acetyl-2-acetyloxy-8-hydroxy-14-methoxy-17-methyl-18-oxapentacyclo[...]octadec-5-en-4-yl)methyl acetate | 476.566 | Acetyl, acetyloxy, hydroxy, methoxy, ene |
| diethyl 15-acetyloxy-2,16-dimethyl-6-oxopentacyclo[9.7.0.02,8.03,5.012,16]octadecane-4,4-dicarboxylate | 488.620 | Acetyloxy, methyl, keto, dicarboxylate |
(a) Ester vs. Amide Functionality
Analogues such as 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIo) () replace ester groups with amide or thioether linkages. These substitutions reduce electrophilicity at carbonyl centers, altering hydrolysis kinetics and biological activity.
(b) Crystallographic Conformations
Compounds like 14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxo-4,6-diazatetracyclo[...]octadeca-2(7),13,15,17-tetraene-3,5,11-trione () demonstrate how methoxy and dioxo groups stabilize specific conformations via intramolecular hydrogen bonding, a feature relevant to the target compound’s 14-hydroxy group.
Biological Activity
The compound (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate is a derivative of pentacyclic triterpenes, a class of compounds known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The structural complexity of this compound contributes to its biological activity. The key features include:
- Pentacyclic framework : This structure is typical of many biologically active triterpenes.
- Functional groups : Acetyl and hydroxy groups enhance solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of pentacyclic triterpenes and their derivatives:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival (e.g., PI3K/Akt pathway) .
- Case Study : In vitro studies demonstrated that derivatives similar to the compound showed significant cytotoxicity against various cancer cell lines such as MCF-7 and NCI-H1299, with IC50 values indicating potent activity .
Anti-inflammatory Effects
Pentacyclic triterpenes are also recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
- Research Findings : A study indicated that certain derivatives exhibited a dose-dependent inhibition of inflammation markers in animal models .
Antimicrobial Properties
The antimicrobial activity of triterpenes is well-documented:
- Broad Spectrum Activity : Research indicates that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria .
- Specific Findings : The compound’s structural analogs have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for enhancing the biological activity of triterpene derivatives:
- Modification Effects : Alterations at specific positions on the pentacyclic structure can lead to increased bioactivity or selectivity towards certain biological targets .
- Key Insights : For instance, introducing hydrophilic groups has been shown to improve solubility and bioavailability without compromising efficacy .
Data Tables
Q & A
Basic: What are the standard synthetic routes and characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step reactions using spirocyclic intermediates and acetylating agents. For example, analogous compounds are synthesized via cycloaddition or condensation reactions (e.g., 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives) under controlled conditions . Characterization employs:
- Melting point analysis for purity assessment.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., acetyloxy, hydroxyl).
- UV-Vis spectroscopy to study electronic transitions in conjugated systems .
Basic: How is the molecular structure and purity confirmed?
Answer:
- NMR spectroscopy (¹H, ¹³C, DEPT) resolves stereochemistry and substituent positions. For example, highlights the use of stereochemical descriptors (4R,4aS,7aR,12bS) derived from NMR.
- X-ray crystallography (as in ) provides absolute configuration and bond-length validation.
- Mass spectrometry (HRMS) confirms molecular weight (e.g., 383.173 g/mol in ) .
Advanced: How can contradictions in spectral or analytical data be resolved?
Answer:
Contradictions (e.g., predicted vs. experimental retention indices in chromatography) are addressed via:
- Cross-validation using multiple techniques (e.g., GC-MS vs. HPLC).
- Computational modeling (DFT for NMR chemical shifts or chromatographic behavior).
- Statistical analysis (e.g., regression models to align predicted/observed values, as shown in ):
| Parameter | Predicted Value | Observed Value | Discrepancy Resolution Method |
|---|---|---|---|
| LogP | 1.68 | 1.72 | Molecular dynamics simulation |
| UV λmax | 280 nm | 275 nm | Solvent polarity adjustment |
Advanced: How to design experiments assessing environmental fate and ecotoxicology?
Answer:
Adopt a tiered approach per :
Laboratory studies : Measure hydrolysis rates, photodegradation, and soil sorption (OECD guidelines).
Biotic transformations : Use microcosms to study microbial degradation.
Ecological risk assessment : Model bioaccumulation factors (BCF) and toxicity thresholds (LC50/EC50) across trophic levels.
Field monitoring : Deploy passive samplers in water/soil to quantify environmental persistence .
Advanced: How does stereochemistry influence reactivity or bioactivity?
Answer:
- X-ray crystallography () reveals spatial arrangements affecting hydrogen bonding (e.g., hydroxyl group orientation).
- NMR-derived NOE correlations map 3D interactions (e.g., axial vs. equatorial acetyloxy groups).
- In silico docking predicts enantiomer-specific binding to biological targets (e.g., enzymes or receptors) .
Advanced: What methodologies quantify trace levels in complex matrices?
Answer:
- GC-MS with derivatization (e.g., silylation for hydroxyl groups) enhances volatility (see ).
- LC-MS/MS with MRM (multiple reaction monitoring) improves selectivity.
- Internal standards (e.g., deuterated analogs) correct matrix effects.
- Limit of detection (LOD) : Reported as low as 0.1 ppb in water samples using SPE pre-concentration .
Methodological: How to optimize experimental design for stability studies?
Answer:
- Use split-plot designs (as in ) to account for variables (pH, temperature, light).
- Accelerated stability testing (ICH Q1A guidelines): Store samples at 40°C/75% RH and analyze degradation products via HPLC.
- Degradation kinetics : Apply Arrhenius equations to extrapolate shelf-life .
Advanced: How to evaluate antioxidant or bioactive properties?
Answer:
- DPPH/ABTS assays quantify radical scavenging ().
- Cellular models (e.g., HepG2 cells) assess cytotoxicity and ROS inhibition.
- Metabolomics (LC-HRMS) identifies bioactive metabolites. Example findings:
| Assay | IC50 (μM) | Mechanism Hypothesis |
|---|---|---|
| DPPH | 12.5 | Hydrogen atom transfer |
| SOD inhibition | 8.2 | Metal chelation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
